molecular formula C9H5F2NO B2692425 5-(2,6-Difluorophenyl)isoxazole CAS No. 138716-41-3

5-(2,6-Difluorophenyl)isoxazole

Cat. No.: B2692425
CAS No.: 138716-41-3
M. Wt: 181.142
InChI Key: AEQWOJOOAJZBRU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted isoxazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2,6-Difluorophenyl)isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of two fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties .

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQWOJOOAJZBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=NO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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